
A Comparative Analysis of CALM-AF10 and MLL-
AF10 Fusion Proteins in Leukemogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AF10

Cat. No.: B1192129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The chromosomal translocations resulting in the fusion oncoproteins CALM-AF10 and MLL-

AF10 are significant drivers of acute leukemia, often associated with a poor prognosis. While

both fusions share the AF10 (also known as MLLT10) protein as a common partner, the distinct

N-terminal fusion partners, CALM (PICALM) and MLL (KMT2A), confer unique properties that

influence the resulting leukemia phenotype and present different therapeutic vulnerabilities.

This guide provides a comprehensive comparison of the molecular functions of CALM-AF10
and MLL-AF10, supported by experimental data, to aid in the research and development of

targeted therapies.

Core Functional Comparison
Both CALM-AF10 and MLL-AF10 are potent oncoproteins that disrupt normal hematopoietic

differentiation and promote leukemic transformation. A primary shared mechanism is the

recruitment of the histone methyltransferase DOT1L, leading to the aberrant upregulation of

HOXA cluster genes, which are critical for hematopoietic stem cell self-renewal and

differentiation.[1][2] However, the context in which this occurs and the resulting disease

phenotypes often differ. CALM-AF10 is frequently associated with T-cell acute lymphoblastic

leukemia (T-ALL) and acute myeloid leukemia (AML), whereas MLL-AF10 is predominantly

found in AML.[3][4]
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The following tables summarize key quantitative data from comparative studies of CALM-AF10
and MLL-AF10.

Table 1: Comparison of Leukemogenesis in Inducible Mouse Models

Feature
iCALM-AF10
Mouse Model

iMLL-AF10 Mouse
Model

Reference

Leukemia Phenotype
Acute Myeloid

Leukemia (AML)

Acute Myeloid

Leukemia (AML)
[1]

Median Latency

(Primary Transplant)
16 weeks 20 weeks [1]

Penetrance Fully penetrant Fully penetrant [1]

Disease Reversal

upon Fusion Protein

Shutdown

Significant increase in

disease latency

Disease and

symptom-free for up

to 60 days

[1]

Table 2: Key Protein Interactors and Downstream Effects
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Interacting
Protein

Interaction
with CALM-
AF10

Interaction
with MLL-AF10

Functional
Consequence

References

DOT1L Yes Yes

Upregulation of

HOXA cluster

genes via H3K79

methylation.

[1][2]

JAK1 Yes Yes

Activation of

JAK/STAT

signaling

pathway.

[1]

CATS Yes No

Increases

nuclear

localization of

CALM-AF10.

[5]

Ikaros Yes Yes (via AF10)

Altered

subcellular

localization and

reduced

repressor activity

of Ikaros.

[4]

GAS41 Yes Yes (via AF10)

Potential role in

chromatin

remodeling.

[6]

Signaling Pathways and Molecular Mechanisms
Both CALM-AF10 and MLL-AF10 converge on common oncogenic pathways, yet their distinct

N-terminal domains likely contribute to differential pathway modulation.

Shared Mechanism: Deregulation of HOXA Genes via
DOT1L
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A central mechanism for both fusion proteins is the recruitment of the histone H3 lysine 79

(H3K79) methyltransferase DOT1L to the promoter regions of HOXA cluster genes.[2] The OM-

LZ domain of AF10, present in both fusions, is essential for this interaction.[7] This leads to

hypermethylation of H3K79 and subsequent transcriptional activation of genes like HOXA5,

HOXA9, and HOXA10, which are critical for maintaining a leukemic stem cell phenotype.[2]
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Shared mechanism of HOXA gene upregulation.

Shared Mechanism: Activation of the JAK/STAT Pathway
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Recent evidence has identified the JAK/STAT signaling pathway as a critical downstream

effector for both CALM-AF10 and MLL-AF10.[1] Both fusion proteins physically interact with

and lead to the stabilization of the JAK1 kinase.[1] This results in the constitutive activation of

STAT3, a key transcription factor that promotes cell proliferation and survival.
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Shared activation of the JAK/STAT pathway.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are representative

protocols for key experiments used to study CALM-AF10 and MLL-AF10.

Co-Immunoprecipitation (Co-IP) for CALM-AF10/MLL-
AF10 and JAK1 Interaction
This protocol is adapted from a study identifying the interaction between AF10 fusion proteins

and JAK1.[1]

1. Cell Lysis:

Harvest murine leukemia cells expressing 3xFlag-tagged CALM-AF10 or MLL-AF10.

Lyse cells in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1%

Triton X-100) supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with periodic vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with an anti-Flag antibody or control IgG overnight at 4°C

with gentle rotation.

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

3. Washing and Elution:

Pellet the beads by centrifugation and wash three to five times with ice-cold IP Lysis Buffer.

Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5-10

minutes.
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4. Western Blot Analysis:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies against JAK1 and the Flag epitope.

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection

system.

Chromatin Immunoprecipitation (ChIP) for H3K79me2 at
the HOXA Locus
This protocol is based on methodologies used to demonstrate the recruitment of DOT1L and

subsequent histone methylation by AF10 fusions.[2]

1. Cross-linking and Chromatin Preparation:

Cross-link 1x10^7 leukemic cells with 1% formaldehyde for 10 minutes at room temperature.

Quench the cross-linking reaction with 0.125 M glycine.

Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

2. Immunoprecipitation:

Pre-clear the chromatin with protein A/G agarose beads.

Incubate the chromatin overnight at 4°C with an antibody specific for H3K79me2 or a control

IgG.

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
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Elute the chromatin from the beads with an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

4. Reverse Cross-linking and DNA Purification:

Reverse the cross-links by incubating at 65°C overnight with NaCl.

Treat with RNase A and Proteinase K.

Purify the DNA using a PCR purification kit.

5. Quantitative PCR (qPCR) Analysis:

Perform qPCR using primers specific for the promoter regions of HOXA cluster genes (e.g.,

HOXA9, HOXA10).

Quantify the enrichment of H3K79me2 relative to the input and IgG controls.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Leukemic Cells

1. Formaldehyde
Cross-linking

2. Cell Lysis &
Chromatin Sonication

3. Immunoprecipitation
with anti-H3K79me2 Ab

4. Wash Beads

5. Elute Chromatin

6. Reverse Cross-links
& Purify DNA

7. qPCR Analysis
of HOXA Locus

Result:
Enrichment of H3K79me2

at HOXA promoters

Click to download full resolution via product page

Experimental workflow for ChIP-qPCR.
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Conclusion and Future Directions
The comparison of CALM-AF10 and MLL-AF10 reveals a fascinating paradigm of oncogenic

convergence and divergence. Both fusion proteins exploit the AF10-DOT1L-HOXA axis and the

JAK/STAT pathway to drive leukemogenesis. However, the distinct N-terminal partners likely

dictate interactions with other cellular machineries, leading to the observed differences in

disease phenotype. For drug development professionals, the shared dependency on DOT1L

and JAK/STAT signaling presents opportunities for targeted therapies that could be effective

against both types of AF10-rearranged leukemias. Future research should focus on a more

detailed comparative analysis of the complete interactomes of CALM-AF10 and MLL-AF10 to

uncover unique vulnerabilities that could be exploited for more specific and effective

therapeutic interventions.
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Fusion Proteins in Leukemogenesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192129#comparing-the-function-of-calm-af10-vs-
mll-af10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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